molecular formula C15H13N3S B1596806 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 63314-58-9

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1596806
CAS RN: 63314-58-9
M. Wt: 267.4 g/mol
InChI Key: KBHKRHWQRBASFL-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic organic compound that belongs to the family of triazole derivatives. MPTT has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Molecular-Level Understanding and Corrosion Inhibition

One significant application involves the study of molecular structures related to corrosion inhibition. Research conducted by Gece and Bilgiç (2012) explored compounds containing the methylthiophenyl moiety, particularly focusing on their ability to inhibit corrosion of zinc in acidic media. The study utilized density functional theory calculations to analyze the inhibition mechanisms, finding that specific structural and electronic characteristics contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).

Electrochemical Behavior and Corrosion Protection

Further research into the electrochemical properties of triazoles, including studies by Fotouhi et al. (2002), has demonstrated their application in corrosion protection. The electrooxidation behavior of similar compounds was examined, showing that these molecules undergo specific redox reactions conducive to forming protective layers on metal surfaces, thereby inhibiting corrosion (Fotouhi, Hajilari, & Heravi, 2002).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of triazole derivatives have been extensively studied. For instance, Bayrak et al. (2009) synthesized new triazoles and evaluated their antimicrobial activities, discovering compounds with significant effectiveness against various bacterial strains. This research underscores the role of triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Catalytic and Chemical Synthesis Applications

Research by Saleem et al. (2013) on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands illustrates the utility of triazole derivatives in catalysis. These complexes have been explored for their efficacy in alcohol oxidation and transfer hydrogenation processes, showcasing the versatility of triazole compounds in facilitating various chemical transformations (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Analysis of Intermolecular Interactions

The study of intermolecular interactions in triazole derivatives, as conducted by Panini et al. (2014), offers insights into the molecular assembly and stabilization mechanisms in crystalline structures. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties, further extending the applicability of triazole derivatives in materials science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

properties

IUPAC Name

4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHKRHWQRBASFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366052
Record name 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63314-58-9
Record name 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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